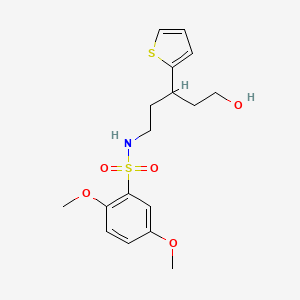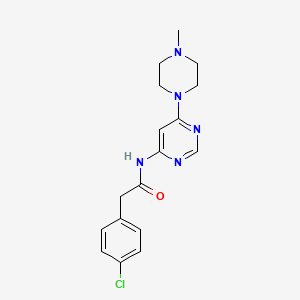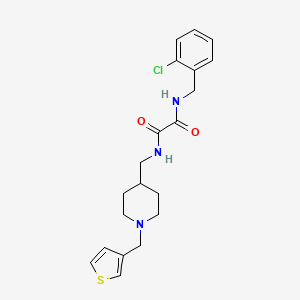![molecular formula C11H11ClN2 B2646016 2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1422469-43-9](/img/structure/B2646016.png)
2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Vue d'ensemble
Description
“2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile” is a chemical compound . The CAS number for this compound is 1422469-43-9 . It has a molecular weight of 206.67 .
Molecular Structure Analysis
The molecular formula of this compound is C11H11ClN2 . The InChI code is 1S/C11H11ClN2O/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder . It has a melting point of 92-93 degrees Celsius .Applications De Recherche Scientifique
Crystallography and Molecular Structure
The crystal structure of various pyridine derivatives, including those similar to 2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, has been extensively studied. These studies involve understanding the bond lengths, valency angles, and hydrogen bonding, providing insights into the molecular structure and interactions. For instance, the synthesis and crystal structure determination of certain pyridine derivatives reveal significant details about their molecular configuration, indicating that the cyclohepta ring assumes a boat shape, and the methoxy and carbonitrile groups attach at specific positions. This intricate knowledge contributes to the broader understanding of molecular interactions and the design of new compounds (Moustafa & Girgis, 2007) (Jansone et al., 2007).
Synthesis and Reactivity
The compound and its derivatives are fundamental in synthesizing various novel structures and conducting reactions that yield different derivatives. For example, reactions with hydrazine hydrate, hydroxylamine, and anthranilic acid have led to the creation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, showing the compound's versatility in chemical reactions and synthesis (Yassin, 2009).
Biological and Chemical Properties
Studies have also delved into the biological activity of certain derivatives, discussing the potential applications of new compounds synthesized from pyridine derivatives. For instance, the antimicrobial and anticancer properties of cyanopyridine derivatives have been a subject of theoretical study, revealing their structural and vibrational properties in different phases and providing insights into their potential applications in healthcare (Márquez et al., 2015).
Advanced Material Applications
In the realm of materials science, pyridine derivatives have been explored for their optical and electronic properties, making them candidates for applications in electronic devices. For instance, the optical functions, diode characteristics, and conduction mechanisms of pyridine derivatives have been characterized, highlighting their potential in fabricating heterojunctions and as photosensors (Zedan et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-chloro-7,7-dimethyl-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-11(2)4-3-7-5-8(6-13)10(12)14-9(7)11/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQZZZMWBAHYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC(=C(N=C21)Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
CAS RN |
1422469-43-9 | |
| Record name | 2-chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2645939.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)
![2-Chloro-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2645941.png)

![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645943.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2645948.png)



